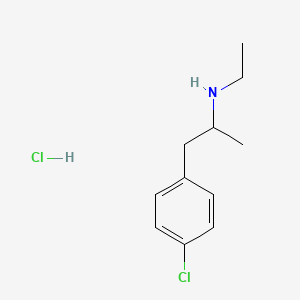
4-Chloroethamphetamine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroethamphetamine (hydrochloride) is a chemical compound categorized as an amphetamine. It is known by several synonyms, including 4-chloro-N-ethyl Amphetamine, p-Chloroethamphetamine, and para-Chloroethamphetamine. The compound has a molecular formula of C11H16ClN • HCl and a molecular weight of 234.2 g/mol . It is primarily used as an analytical reference standard in research and forensic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroethamphetamine (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-chloroamphetamine. The final step involves the ethylation of 4-chloroamphetamine to produce 4-Chloroethamphetamine, which is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for 4-Chloroethamphetamine (hydrochloride) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This typically includes the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloroethamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like sodium iodide (NaI) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroamphetamine.
Substitution: Formation of various halogenated amphetamines.
Aplicaciones Científicas De Investigación
4-Chloroethamphetamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of amphetamines on neurotransmitter systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Used in forensic chemistry and toxicology for the identification and quantification of amphetamines.
Mecanismo De Acción
The mechanism of action of 4-Chloroethamphetamine (hydrochloride) involves the release of monoamines such as serotonin, dopamine, and norepinephrine. The compound acts as a monoamine releaser, similar to other amphetamines, but with a higher neurotoxic potential. It is thought to exert its effects by increasing the release of these neurotransmitters from presynaptic neurons, leading to enhanced neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
para-Chloroamphetamine (4-CA): A substituted amphetamine with similar monoamine releasing properties but higher neurotoxicity.
4-Bromoamphetamine (4-BA): Similar structure but with a bromine atom instead of chlorine.
4-Fluoroamphetamine (4-FA): Similar structure but with a fluorine atom instead of chlorine.
4-Iodoamphetamine (4-IA): Similar structure but with an iodine atom instead of chlorine.
Uniqueness
4-Chloroethamphetamine (hydrochloride) is unique due to its specific substitution pattern and its ability to act as a monoamine releaser with a distinct neurotoxic profile. Unlike its analogs, it has been found to decrease serotonin levels significantly in animal studies, making it a valuable tool for studying the serotonergic system .
Propiedades
Fórmula molecular |
C11H17Cl2N |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Clave InChI |
JQNJAQHQQBNLJU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)CC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
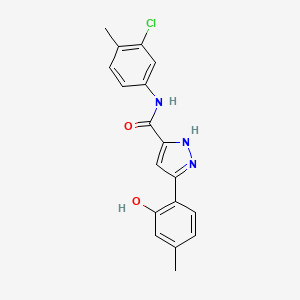

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
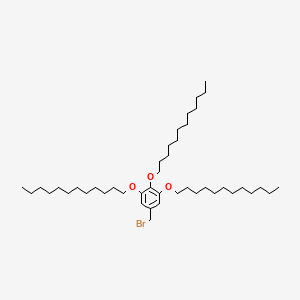
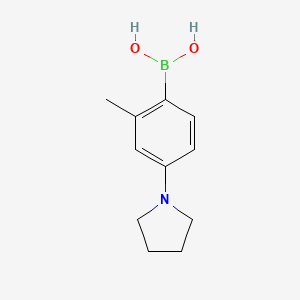
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
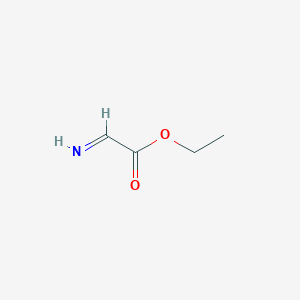

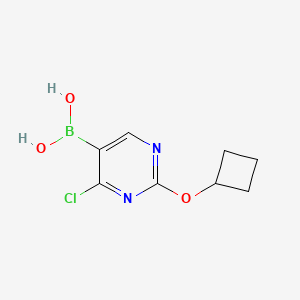
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
